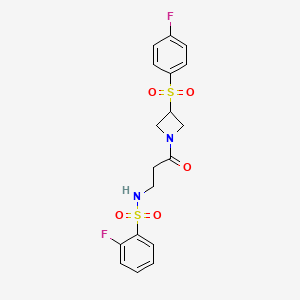

N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H12ClFN4O4 and its molecular weight is 402.77. The purity is usually 95%.

BenchChem offers high-quality N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gene Expression Inhibition

One study focused on the structure-activity relationship of compounds related to N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, investigating their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed at enhancing potential oral bioavailability and understanding the critical structural components for activity, indicating its significance in gene expression studies (Palanki et al., 2000).

Antipathogenic Activity

Another study synthesized and characterized acylthioureas related to this compound, testing their interaction with bacterial cells in free and adherent states. This research demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting the compound's potential as a foundation for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Synthesis of Oligonucleotide Analogues

Further investigation into the compound's applications includes its use in the synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates, a new class of monomers for stereocontrolled synthesis. This area of research contributes to the advancement of oligonucleotide analogue synthesis, with implications for genetic research and therapy (Wilk et al., 2000).

Kinase Inhibition for Cancer Therapy

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related compounds, identified them as potent and selective Met kinase inhibitors. This discovery is crucial for developing targeted therapies for cancers dependent on the Met kinase superfamily, illustrating the compound's relevance in oncology (Schroeder et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 4-carbamoylbenzoic acid with 3-chloro-4-fluoroaniline to form N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product.", "Starting Materials": [ "4-carbamoylbenzoic acid", "3-chloro-4-fluoroaniline", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: React 4-carbamoylbenzoic acid with thionyl chloride to form 4-carbamoylbenzoyl chloride.", "Step 2: React 4-carbamoylbenzoyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine to form N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)benzamide.", "Step 3: React N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)benzamide with ethyl acetoacetate and ammonium acetate in the presence of a base such as potassium carbonate to form N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |

CAS RN |

887217-38-1 |

Molecular Formula |

C18H12ClFN4O4 |

Molecular Weight |

402.77 |

IUPAC Name |

N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H12ClFN4O4/c19-13-7-11(5-6-14(13)20)24-17(27)12(8-22-18(24)28)16(26)23-10-3-1-9(2-4-10)15(21)25/h1-8H,(H2,21,25)(H,22,28)(H,23,26) |

InChI Key |

KDDUJCIDWNVIFM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866377.png)

![1,6,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866378.png)

![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2866382.png)

![7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2866384.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866390.png)

![5-Bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2866396.png)